molecular formula C6H8N2OS B3190547 N,4-dimethyl-5-Thiazolecarboxamide CAS No. 439692-06-5

N,4-dimethyl-5-Thiazolecarboxamide

Cat. No.: B3190547
CAS No.: 439692-06-5
M. Wt: 156.21 g/mol
InChI Key: PIDBTPFIHWKDAR-UHFFFAOYSA-N
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Description

N,4-Dimethyl-5-Thiazolecarboxamide is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-Dimethyl-5-Thiazolecarboxamide typically involves the reaction of thiazole derivatives with appropriate amides under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,4-Dimethyl-5-Thiazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted thiazoles, thiazolidines, and various oxidized derivatives .

Scientific Research Applications

N,4-Dimethyl-5-Thiazolecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-Dimethyl-5-Thiazolecarboxamide involves its interaction with molecular targets such as enzymes and receptors. In the context of its anti-inflammatory properties, the compound inhibits the STING pathway, which is crucial for the DNA-mediated innate immune response. By blocking the activation of STING, the compound reduces the production of inflammatory cytokines and interferons, thereby modulating the immune response .

Comparison with Similar Compounds

Uniqueness: N,4-Dimethyl-5-Thiazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the STING pathway sets it apart from other thiazole derivatives, making it a promising candidate for the treatment of inflammatory and autoimmune diseases .

Properties

IUPAC Name

N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-5(6(9)7-2)10-3-8-4/h3H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDBTPFIHWKDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665604
Record name N,4-Dimethyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-06-5
Record name N,4-Dimethyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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